molecular formula C18H14ClN3OS B7753353 5-amino-4-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]-2H-pyrrol-3-one

Cat. No.: B7753353
M. Wt: 355.8 g/mol
InChI Key: UAUTWXPLCVBCKR-UHFFFAOYSA-N
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]-2H-pyrrol-3-one is a synthetic organic compound that features a pyrrolone core substituted with a benzothiazole and a chlorophenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]-2H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: Starting from 2-aminothiophenol and a suitable aldehyde or ketone.

    Construction of the Pyrrolone Core: Using a cyclization reaction involving an appropriate amine and a diketone.

    Introduction of the Chlorophenyl Group: Through a Friedel-Crafts alkylation or similar reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzothiazole moiety.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride might be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: Investigation into its potential as an antimicrobial agent.

Medicine

    Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.

    Diagnostics: Use in diagnostic assays or imaging techniques.

Industry

    Chemical Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Incorporation into polymers to impart specific properties.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]-2H-pyrrol-3-one would depend on its specific application. For example:

    Enzyme Inhibition: It might bind to the active site of an enzyme, blocking substrate access.

    Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one: Lacks the chlorophenyl group.

    4-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]-2H-pyrrol-3-one: Lacks the amino group.

Uniqueness

The presence of both the benzothiazole and chlorophenyl groups, along with the amino substitution, might confer unique properties such as enhanced biological activity or specific binding affinities.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c19-12-7-5-11(6-8-12)9-22-10-14(23)16(17(22)20)18-21-13-3-1-2-4-15(13)24-18/h1-8H,9-10,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUTWXPLCVBCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1CC2=CC=C(C=C2)Cl)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1CC2=CC=C(C=C2)Cl)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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